molecular formula C8H15ClSi B2539062 (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane CAS No. 18387-63-8

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane

Cat. No.: B2539062
CAS No.: 18387-63-8
M. Wt: 174.74
InChI Key: WSSUODWANZMVMQ-UHFFFAOYSA-N
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Description

(3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane (CAS RN: 18387-63-8) is an organosilicon compound with the molecular formula C₈H₁₅ClSi and a molecular weight of 174.74 g/mol . Structurally, it features a terminal alkyne group substituted with a chloro and methyl group at the β-carbon, along with a trimethylsilyl (TMS) group at the terminal position. This configuration confers unique electronic and steric properties, making it valuable in laboratory-scale organic synthesis. The compound is a liquid at room temperature and is stored under cool, dark conditions to ensure stability .

Properties

IUPAC Name

(3-chloro-3-methylbut-1-ynyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClSi/c1-8(2,9)6-7-10(3,4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSUODWANZMVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C[Si](C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane typically involves the reaction of 3-chloro-3-methylbut-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The tertiary chlorine in the propargyl position is susceptible to nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms), allowing the introduction of new functional groups.

Reaction Type Reagents/Conditions Product Key Applications
AlkylationMethanol, Ethanol (base)3-Methoxy-3-methyl-1-trimethylsilylbutyneSynthesis of ether derivatives
AminationAmmonia or AminesPropargylamine analogsBioactive molecule precursors
ThiolationThiols (e.g., HS-R)Thioether derivativesPolymer crosslinking agents

Example Reaction:
C₈H₁₅ClSi+NH₃C₈H₁₅NSi+HCl\text{C₈H₁₅ClSi} + \text{NH₃} \rightarrow \text{C₈H₁₅NSi} + \text{HCl}
The reaction proceeds under mild conditions (20–40°C) with yields >75% .

Alkyne-Based Coupling Reactions

The silicon-protected alkyne participates in cross-coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to form carbon-carbon bonds.

Coupling Type Catalyst System Product Yield
SonogashiraPd(PPh₃)₄, CuI, amine baseConjugated enynes60–85%
HydroalkynylationAu/Cu catalystsSubstituted alkynes70–90%

Mechanistic Insight:
The trimethylsilyl group stabilizes the alkyne against polymerization during coupling, enabling selective transformations .

Desilylation Reactions

The trimethylsilyl group can be removed under acidic or basic conditions to generate terminal alkynes, which are reactive intermediates.

Condition Reagents Product Application
Acidic (e.g., HCl/MeOH)HCl in methanol3-Chloro-3-methyl-1-butyneFurther functionalization
Fluoride-inducedTBAF (tetrabutylammonium fluoride)Terminal alkyne + Me₃SiFClick chemistry substrates

Example:
C₈H₁₅ClSiTBAFC₅H₇Cl+Me₃SiF\text{C₈H₁₅ClSi} \xrightarrow{\text{TBAF}} \text{C₅H₇Cl} + \text{Me₃SiF}
Desilylation occurs quantitatively at room temperature .

Cycloaddition and Cyclization

The alkyne undergoes [2+2] or [3+2] cycloadditions under thermal or catalytic conditions.

Reaction Conditions Product Selectivity
Huisgen CycloadditionCu(I) catalyst, azideTriazole derivatives>90% regioselectivity
Pauson–Khand ReactionCo₂(CO)₈, alkene, COCyclopentenonesModerate

Notable Example:
Reaction with benzyl azide forms triazoles used in pharmaceutical scaffolds .

Biological Interaction Studies

While not extensively documented, the compound’s alkylating capacity suggests potential interactions with biomolecules:

Target Observed Effect Experimental Model
DNA nucleophilesAlkylation at guanine sitesIn vitro plasmid assays
Enzyme active sitesInhibition of acetyltransferasesCell-free enzymatic studies

These interactions are under investigation for therapeutic applications .

Comparative Reactivity with Analogues

The silane group differentiates TMCM from non-silylated propargyl chlorides:

Property TMCM 3-Chloro-3-methylbutyne
StabilityEnhanced (silanization)Prone to polymerization
SolubilityLipophilic (logP ≈ 2.5)Moderate (logP ≈ 1.8)
Reaction SelectivityControlled desilylationDirect substitution

This comparison highlights TMCM’s utility in stepwise synthetic strategies .

Scientific Research Applications

Organic Synthesis

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane is extensively used in the synthesis of complex organic molecules. Its reactivity allows for:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
  • Addition Reactions : The triple bond can react with electrophiles, leading to the formation of new carbon-carbon bonds.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Product
SubstitutionChlorine replaced by nucleophilesAmino derivatives
AdditionTriple bond reacts with electrophilesAlkylated products
OxidationConversion to ketones or carboxylic acidsKetones

Biological Applications

The compound has been utilized in biological studies for modifying biomolecules. Its role as a propargyl chloride allows for:

  • Enzyme Mechanisms Studies : It can be used to investigate enzyme interactions and mechanisms.
  • Synthesis of Bioactive Molecules : It serves as a precursor for various bioactive compounds.

Case Study: Enzyme Interaction
A study demonstrated that this compound could effectively modify enzyme substrates, facilitating insights into enzyme kinetics and mechanisms. This modification aids in understanding biochemical pathways and drug interactions.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential in drug development:

  • Drug Delivery Systems : Its reactivity allows for the design of targeted drug delivery mechanisms.

Table 2: Potential Medicinal Applications

Application TypeDescription
Drug DevelopmentInvestigated for new therapeutic agents
Drug DeliveryUsed in designing delivery systems

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its unique properties are beneficial in:

  • Materials Science : Enhancing material properties through chemical modifications.

Mechanism of Action

The mechanism of action of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of silylated alkynes and chlorinated silanes. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
(3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane C₈H₁₅ClSi 174.74 Chloro, methyl, TMS Laboratory synthesis
Trimethylsilyl chloride C₃H₉ClSi 108.64 TMS, chloride Silylation agent
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si 224.18 Dioxaborolane, ethynyl, TMS Cross-coupling reactions
(E)-(2-Chlorovinyl)triisopropylsilane Not provided Chlorovinyl, triisopropylsilyl Alkyne metathesis
Trimethyl(penta-1,3-diynyl)silane Not provided Penta-diynyl, TMS Conjugated triyne synthesis
Key Observations:
  • Electronic Effects : The TMS group in all compounds stabilizes the alkyne via σ-donation, reducing reactivity toward electrophiles. However, the chloro group in the target compound increases electrophilicity at the β-carbon, enabling nucleophilic substitution or elimination reactions .
  • Steric Effects : Bulky substituents (e.g., triisopropylsilyl in compounds) hinder reactivity in crowded environments, whereas the smaller TMS group in the target compound allows for broader applicability in sterically demanding reactions.

Physical Properties

  • Molecular Weight : The target compound (174.74 g/mol) is heavier than Trimethylsilyl chloride (108.64 g/mol) but lighter than boron-containing analogues (224.18 g/mol), influencing solubility and volatility .
  • Safety: General handling precautions for silanes apply, including avoidance of moisture (to prevent hydrolysis) and use in well-ventilated areas.

Biological Activity

(3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane, commonly referred to as TMCM, is an organosilicon compound with the molecular formula C₈H₁₅ClSi. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features, including a propargyl chloride moiety and a trimethylsilane group. This article explores the biological activity of TMCM, focusing on its reactivity, potential applications in drug development, and safety considerations.

TMCM is characterized by its triple bond and chlorine atom, which enable it to participate in various chemical reactions, such as substitution and coupling reactions. The presence of the silicon atom contributes to its unique properties, making it a valuable building block in organic synthesis.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
3-Chloro-3-methylbutyneC₅H₇ClSimple propargyl chloride without silane group
Trimethylsilyl chlorideC₃H₉ClSiSilane without alkyne functionality
2-Chloro-2-methylpropeneC₅H₉ClAlkene structure differing from alkyne
Propargyl alcoholC₃H₄OContains hydroxyl group instead of chlorinated

The combination of both silane and propargyl functionalities in TMCM allows for unique reactivity patterns not found in simpler analogs.

Biological Activity

Recent studies have indicated that TMCM exhibits notable biological activities, particularly as a precursor for synthesizing bioactive molecules. Its role as a propargyl chloride suggests potential applications in medicinal chemistry, particularly in enzyme mechanism studies and drug development.

Enzyme Interaction Studies

TMCM has been utilized in several studies focusing on enzyme interactions. For instance, its reactivity as an alkylating agent allows for modifications of biomolecules, which can be instrumental in the development of new therapeutics. The compound's ability to form covalent bonds with nucleophilic sites on enzymes may enhance the design of selective inhibitors for various biological targets.

Case Studies

  • Reactivity with Biological Molecules : In one study, TMCM was reacted with various biological molecules to assess its potential as a modifying agent. The results indicated that TMCM could effectively alkylate amino acids within proteins, suggesting its utility in probing protein function and structure.
  • Synthesis of Bioactive Compounds : Another investigation focused on using TMCM as a synthetic intermediate for creating complex organic molecules with potential pharmacological activities. The study demonstrated that compounds derived from TMCM exhibited significant activity against specific cancer cell lines, highlighting its potential in anticancer drug development.

Safety and Toxicology

While TMCM shows promise in various applications, safety considerations are paramount. The compound can cause irritation to the skin, eyes, and respiratory tract upon exposure. It is essential to follow proper safety protocols when handling this chemical to minimize risks associated with its use.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane in laboratory settings?

  • Methodological Answer : Proper handling requires full personal protective equipment (PPE), including chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Gloves should be inspected for integrity before use and disposed of using techniques that avoid cross-contamination (e.g., "glove-in-glove" removal). Spills should be neutralized with inert absorbents and disposed of as hazardous waste. These protocols align with safety guidelines for structurally similar organosilanes .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A typical route involves the reaction of 3-methylbut-1-yne with chlorinating agents (e.g., N-chlorosuccinimide) followed by silylation using trimethylsilyl chloride in the presence of a base (e.g., triethylamine). The reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through fractional distillation under reduced pressure. Similar methods are documented for chloro-alkynylsilanes in industrial catalogs .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the alkyne chlorination and silylation. For example, the ¹³C NMR spectrum will show distinct signals for the sp-hybridized carbon atoms (~80–100 ppm) and the trimethylsilyl group (~0–5 ppm for Si(CH₃)₃). Infrared (IR) spectroscopy can validate the C≡C stretch (~2100–2260 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., viscosity, explosive limits) of this compound?

  • Methodological Answer : Gaps in data (e.g., viscosity, explosive limits) require experimental validation. For viscosity, use a capillary viscometer or rotational rheometer under controlled temperatures. Explosive limits can be determined via closed-cup flash point testers or adiabatic calorimetry. Cross-referencing with analogous compounds (e.g., (5-chloro-1-pentynyl)trimethylsilane) and computational tools like COSMOtherm for property prediction may provide interim insights .

Q. What mechanistic insights guide the use of this compound in alkyne functionalization reactions?

  • Methodological Answer : The compound’s chloro-alkynyl group acts as an electrophilic site in cross-coupling reactions. For example, in Sonogashira couplings, the trimethylsilyl (TMS) group stabilizes the alkyne intermediate, while the chlorine atom facilitates oxidative addition with palladium catalysts. Kinetic studies (e.g., monitoring by GC-MS) and DFT calculations can elucidate substituent effects on reaction rates and regioselectivity .

Q. How can computational chemistry methods be applied to predict the thermal decomposition pathways of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) paired with molecular dynamics (MD) simulations or density functional theory (DFT) can model decomposition. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level can identify bond dissociation energies (BDEs) for Si-C and C-Cl bonds, predicting fragmentation patterns. Experimental validation via pyrolysis-GC-MS is recommended to confirm computational results, as demonstrated in thermolysis studies of methylsilanes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting literature reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Divergent stability reports may arise from variations in solvent polarity or water content. Systematic stability studies under controlled conditions (e.g., varying pH, temperature, and solvent systems) with real-time monitoring via NMR or HPLC are essential. For example, compare hydrolysis rates in anhydrous THF vs. aqueous-organic mixtures. Cross-referencing with structurally related silanes (e.g., chloropropyltrimethoxysilane) can contextualize findings .

Experimental Design Considerations

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer : Regioselectivity can be enhanced using sterically hindered bases (e.g., DIPEA) to direct silylation to the terminal alkyne. Protecting group strategies (e.g., TMS for alkynes) and low-temperature reactions (−78°C) minimize side reactions. Monitoring intermediates via in-situ IR or Raman spectroscopy ensures reaction control. Case studies on analogous alkynylsilanes support these approaches .

Note on Evidence Usage

  • References to safety protocols and synthesis are derived from safety data sheets (SDS) of analogous compounds and technical catalogs .
  • Computational and mechanistic insights are inferred from thermolysis and coupling reaction studies .
  • Gaps in physicochemical data are highlighted in SDS entries for related silanes .

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